Fmoc-beta-Ala-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Fmoc-beta-Ala-OPfp: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of N-α-Fmoc-β-alanine pentafluorophenyl ester (Fmoc-beta-Ala-OPfp), a critical reagent in modern peptide chemistry. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and use, and discusses potential challenges such as impurity formation.
Core Chemical and Physical Properties
Fmoc-beta-Ala-OPfp is a white, powdered amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1] Its structure features a β-alanine core, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a C-terminal pentafluorophenyl (Pfp) ester. The Fmoc group provides stable protection under acidic conditions and is readily cleaved by a secondary amine base, such as piperidine, allowing for orthogonal protection schemes.[2] The pentafluorophenyl ester is a highly efficient activating group that facilitates rapid and clean amide bond formation during peptide coupling steps.[1][3]
Table 1: Physicochemical Properties of Fmoc-beta-Ala-OPfp
| Property | Value | Reference(s) |
| Synonyms | Fmoc-β-Ala-OPfp | [1] |
| CAS Number | 149303-38-8 | [1] |
| Molecular Formula | C₂₄H₁₆F₅NO₄ | [1] |
| Molecular Weight | 477.4 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 116 - 118 °C | [1] |
| Purity (Typical) | ≥ 99% (by HPLC) | [1] |
| Storage Conditions | 0 - 8 °C, sealed, away from moisture | [1][4] |
Synthesis and Experimental Protocols
The synthesis of Fmoc-beta-Ala-OPfp is typically achieved through a two-step process: N-terminal protection of β-alanine followed by C-terminal activation.
2.1. Protocol for Synthesis of Fmoc-β-Ala-OH
This protocol is adapted from established methods for the Fmoc protection of amino acids.[5]
-
Dissolution: Dissolve β-alanine (1.0 equivalent) in a 10% aqueous sodium carbonate (Na₂CO₃) solution. Cool the flask in an ice bath.
-
Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (0.85 equivalents) in dioxane dropwise to the cooled β-alanine solution with continuous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Dilute the reaction mixture with water and wash three times with diethyl ether to remove impurities.
-
Acidification: Acidify the aqueous layer to a pH of 2 using a 2N HCl solution, which will cause the Fmoc-β-Ala-OH product to precipitate.
-
Extraction: Extract the product from the acidified aqueous solution three times with ethyl acetate.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Recrystallize the solid from an ethyl acetate/hexane mixture to obtain pure, white Fmoc-β-Ala-OH.[5]
2.2. Protocol for Esterification to Fmoc-beta-Ala-OPfp
This procedure involves the activation of the carboxylic acid of Fmoc-β-Ala-OH with pentafluorophenol.
-
Activation: Dissolve Fmoc-β-Ala-OH (1.0 equivalent) and pentafluorophenol in a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Coupling: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or thionyl chloride to the solution and stir at room temperature.[3]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification: Upon completion, filter the reaction mixture to remove by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then purified, typically through crystallization or column chromatography, to yield the final Fmoc-beta-Ala-OPfp product.[3]
Caption: Workflow for the synthesis of Fmoc-beta-Ala-OPfp.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-beta-Ala-OPfp is a valuable building block for SPPS, where its pre-activated ester allows for efficient coupling without the need for in-situ activating reagents.[2][3]
3.1. General Fmoc-SPPS Cycle using Fmoc-beta-Ala-OPfp
The following protocol outlines a standard coupling cycle on a solid support (e.g., Wang or Rink Amide resin).[6][7]
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[7]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[2][7]
-
Coupling: Dissolve Fmoc-beta-Ala-OPfp (typically 2-4 equivalents over resin loading) in DMF. Add the solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.[6] The high reactivity of the OPfp ester often leads to complete coupling in this timeframe.[3]
-
Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and by-products.
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the completion of the coupling reaction.[2]
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[6]
Caption: Experimental workflow for a single Fmoc-SPPS cycle.
Potential Impurities and Side Reactions
A significant consideration when working with Fmoc-protected amino acids is the potential for process-related impurities. When using N-hydroxysuccinimide-based reagents (Fmoc-OSu) for the synthesis of the precursor Fmoc-β-Ala-OH, a notable side reaction can occur.
4.1. Formation of Fmoc-β-Ala-OH Impurity via Lossen Rearrangement
The use of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH as a by-product through a Lossen-type rearrangement mechanism.[8][9] This impurity can be difficult to separate from the desired Fmoc-amino acid product and, if carried over, can be incorporated into the peptide chain during synthesis.[8][10] Using Fmoc-Cl for the protection step is a common strategy to avoid this specific side reaction.[10]
Caption: Mechanism of Fmoc-β-Ala-OH impurity formation from Fmoc-OSu.
4.2. Hydrolysis
The pentafluorophenyl ester is highly reactive and, as such, is susceptible to hydrolysis.[3] It is crucial to use anhydrous solvents and store the reagent under dry conditions to maintain its high reactivity and prevent degradation.
Analytical Characterization
The purity and identity of Fmoc-beta-Ala-OPfp are typically confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications being ≥99%.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.[5][11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chempep.com [chempep.com]
- 3. Buy Fmoc-beta-ala-opfp | 149303-38-8 [smolecule.com]
- 4. chemscene.com [chemscene.com]
- 5. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FMOC-b-Ala-OH(35737-10-1) 1H NMR [m.chemicalbook.com]
